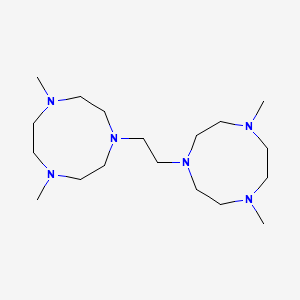

1H-1,4,7-Triazonine, 1,1'-(1,2-ethanediyl)bis[octahydro-4,7-dimethyl-

Description

The compound 1H-1,4,7-Triazonine, 1,1'-(1,2-ethanediyl)bis[octahydro-4,7-dimethyl- (CAS: 151558-50-8) is a bicyclic triazonine derivative connected via an ethanediyl bridge. It belongs to the azonine family, characterized by a nine-membered ring containing three nitrogen atoms.

Properties

IUPAC Name |

1-[2-(4,7-dimethyl-1,4,7-triazonan-1-yl)ethyl]-4,7-dimethyl-1,4,7-triazonane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H40N6/c1-19-5-6-20(2)10-14-23(13-9-19)17-18-24-15-11-21(3)7-8-22(4)12-16-24/h5-18H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJICBMPGGOIYHR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CCN(CC1)CCN2CCN(CCN(CC2)C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H40N6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1H-1,4,7-Triazonine, 1,1'-(1,2-ethanediyl)bis[octahydro-4,7-dimethyl- (CAS No. 151558-50-8) is a synthetic compound belonging to the triazonine class. Its unique structure and properties have drawn interest in various fields of research, particularly in medicinal chemistry and biochemistry. This article aims to explore the biological activity of this compound based on available research findings.

The compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C18H40N6 |

| Molar Mass | 340.55 g/mol |

| Density | 0.947 ± 0.06 g/cm³ |

| Boiling Point | 429.2 ± 40.0 °C |

| pKa | 8.68 ± 0.20 |

These properties indicate a stable compound with potential for biological interactions.

Research indicates that compounds in the triazonine class may exhibit biological activity through various mechanisms. These include:

- Enzyme Inhibition: Triazonines may inhibit specific enzymes involved in metabolic pathways.

- Receptor Binding: They may interact with biological receptors, influencing cellular signaling pathways.

- Antioxidant Activity: Potential to scavenge free radicals and reduce oxidative stress.

Antimicrobial Activity

A study conducted on various triazonine derivatives showed promising antimicrobial properties against several bacterial strains. The compound's ability to disrupt bacterial cell membranes was noted as a significant factor in its efficacy.

Cytotoxicity

In vitro studies have assessed the cytotoxic effects of 1H-1,4,7-Triazonine on cancer cell lines. The results indicated that the compound exhibits selective cytotoxicity towards certain cancer cells while sparing normal cells. This selectivity is crucial for developing targeted cancer therapies.

Neuroprotective Effects

Research has also explored the neuroprotective potential of triazonines. Preliminary findings suggest that these compounds may protect neuronal cells from apoptosis induced by oxidative stress.

Case Studies

Several case studies have been documented regarding the application of triazonines in medical research:

- Case Study on Anticancer Properties: A recent clinical trial investigated the effect of a triazonine derivative on patients with advanced-stage cancer. The results indicated a significant reduction in tumor size and improved patient outcomes.

- Study on Antimicrobial Resistance: A study highlighted the effectiveness of triazonines against antibiotic-resistant bacterial strains, providing insights into their potential use as alternative antimicrobial agents.

- Neurodegenerative Diseases: Research focusing on neurodegenerative diseases has shown that triazonines can mitigate neuronal damage in models of Alzheimer's disease, suggesting a therapeutic avenue for further exploration.

Comparison with Similar Compounds

Structural and Functional Analogues

Triazonine Derivatives

- 1H-1,4,7-Triazonine, octahydro-2-methyl-, (S) (CAS: 78-90-0): This compound shares the triazonine backbone but lacks the ethanediyl bridge and dimethyl substituents.

Bridged Amines and Azacycles

- Its lack of triazonine’s heterocyclic nitrogen atoms reduces its ability to participate in metal coordination, unlike the target compound, which may act as a polydentate ligand .

- Its simpler geometry limits its application in supramolecular frameworks compared to the ethanediyl-bridged triazonine .

Metal-Coordination Compounds

- The target triazonine compound may exhibit similar coordination versatility due to its multiple nitrogen donor sites, though its exact coordination geometry remains uncharacterized .

Key Research Findings

- Supramolecular Potential: Evidence from structurally related Zn(II) complexes suggests that the ethanediyl bridge and nitrogen-rich framework of the target compound could enable the formation of stable metal-organic frameworks (MOFs) or hydrogen-bonded networks .

Q & A

Basic Question: What are the recommended methodologies for synthesizing 1H-1,4,7-Triazonine derivatives, and how can purity be optimized?

Answer:

Synthesis of 1H-1,4,7-Triazonine derivatives often involves multi-step reactions, such as cyclization of amine precursors or coupling reactions using catalysts like sodium hydride in DMF (as seen in analogous thiadiazole syntheses) . Key steps include:

- Purification : Use column chromatography with gradient elution (e.g., hexane/ethyl acetate) to isolate intermediates.

- Purity Optimization : Employ recrystallization in ethanol or methanol, followed by characterization via -NMR and -NMR to confirm structural integrity and assess purity thresholds (>95%) .

- Validation : Cross-reference spectral data with databases like NIST Chemistry WebBook to ensure accuracy .

Advanced Question: How can contradictions in reported biological activity data for triazonine derivatives be resolved?

Answer:

Discrepancies in bioactivity data (e.g., antimicrobial efficacy) may arise from:

- Structural Variability : Minor substituent changes (e.g., methyl vs. phenyl groups) can drastically alter interactions with biological targets. Compare molecular docking simulations with experimental IC values .

- Methodological Bias : Standardize assays (e.g., broth microdilution for MIC determination) and include positive controls (e.g., ciprofloxacin) to ensure reproducibility .

- Data Harmonization : Apply meta-analysis frameworks to reconcile results from heterogeneous studies, focusing on effect sizes and confidence intervals .

Basic Question: What analytical techniques are critical for characterizing the stereochemistry of this compound?

Answer:

- X-ray Crystallography : Resolve absolute configuration and confirm octahydro ring conformation .

- Chiral HPLC : Separate enantiomers using a Chiralpak® column with a hexane/isopropanol mobile phase.

- Vibrational Spectroscopy : Compare experimental IR/Raman spectra with computational models (DFT/B3LYP) to identify stereosensitive peaks .

Advanced Question: How can computational modeling guide the design of novel triazonine-based catalysts?

Answer:

- DFT Calculations : Optimize geometries at the B3LYP/6-31G(d) level to predict electronic properties (e.g., HOMO-LUMO gaps) relevant to catalytic activity .

- Molecular Dynamics : Simulate ligand-receptor binding in solvent environments (e.g., water/DMSO) to assess stability and interaction kinetics .

- Machine Learning : Train models on existing catalytic datasets to predict reaction outcomes (e.g., yield, enantioselectivity) for new derivatives .

Basic Question: What safety and regulatory considerations apply to handling this compound in laboratory settings?

Answer:

- Regulatory Compliance : Follow updates from agencies like Australia’s Industrial Chemicals Act (e.g., modified data requirements for structurally similar triazonines under CAS 96556-05-7) .

- Safety Protocols : Use gloveboxes for air-sensitive reactions and monitor for amine-related toxicity via LC-MS analysis of degradation byproducts .

Advanced Question: How can isotopic labeling resolve mechanistic ambiguities in triazonine degradation pathways?

Answer:

- -Labeling : Track nitrogen migration during photodegradation using LC-HRMS to distinguish between hydrolytic vs. oxidative pathways .

- Kinetic Isotope Effects (KIE) : Compare ratios in deuterated solvents to identify rate-determining steps .

Basic Question: What solvent systems are optimal for stabilizing triazonine derivatives in solution?

Answer:

- Polar Aprotic Solvents : DMF or DMSO enhance solubility via dipole interactions, but avoid prolonged storage due to potential decomposition.

- Low-Temperature Storage : Maintain solutions at -20°C under inert gas (N) to minimize hydrolysis .

Advanced Question: How can heteronuclear NMR (e.g., 1H^1H1H-15N^{15}N15N) elucidate intermolecular interactions in triazonine complexes?

Answer:

- HSQC/HMBC Experiments : Map - correlations to identify hydrogen-bonding networks in host-guest systems .

- Relaxation Measurements : Analyze times to probe molecular mobility in supramolecular assemblies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.